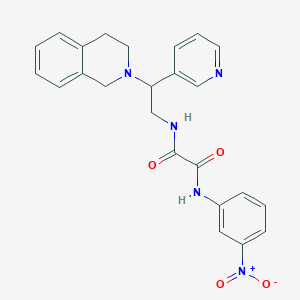

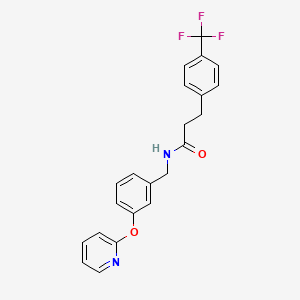

![molecular formula C33H26N4O2S2 B2937194 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690644-15-6](/img/structure/B2937194.png)

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a phenyl ring, and a tetrahydrothieno[2,3-b]quinoline ring. These types of structures are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amino group might be involved in acid-base reactions, while the carbonyl group could participate in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Structural Development

This compound is involved in the synthesis of various heterocyclic systems, such as Pyrazolo[3,4-b]quinolines, Thieno[2,3-b]quinolines, and related condensed heterocyclic systems. For instance, it serves as a key intermediate for synthesizing compounds like 3-aminothieno[2,3-b]quinoline-2-carbohydrazide and 3-amino-2-(1H-benzimidazol-2-yl)thieno[2,3-b]quinoline, which are crucial for developing novel pharmaceutical and chemical compounds (Bakhite, 2001).

Biological Evaluation and Docking Studies

This compound plays a significant role in the development of new pharmaceuticals. For example, its derivatives have been synthesized and evaluated for their antimicrobial properties. Molecular docking studies of these derivatives provide valuable insights into their potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Theoretical and Computational Investigations

The compound and its derivatives have been the subject of theoretical and computational studies. These studies often involve investigating the reactivity of derivatives and examining their potential as pharmaceutical agents, such as in the context of antimalarial and COVID-19 treatments (Fahim & Ismael, 2021).

Photophysical and Fluorescent Properties

Research has also been conducted on the fluorescent properties of derivatives of this compound. These studies are crucial for developing new fluorescent probes and materials for various scientific and industrial applications (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial and Antitumor Activities

Several derivatives of this compound have been tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and cytotoxic activities .

Action Environment

The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (mep) surface of the thiazole ring may affect the compound’s interaction with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N4O2S2/c1-33(2)16-22-26(23(38)17-33)25(18-9-4-3-5-10-18)27-28(34)29(41-32(27)37-22)30(39)35-20-12-8-11-19(15-20)31-36-21-13-6-7-14-24(21)40-31/h3-15H,16-17,34H2,1-2H3,(H,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGUSVCLTUMJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=CC=C7)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2937112.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2937114.png)

![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2937123.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2937126.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2937132.png)

![2-(4-ethoxyphenyl)-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2937134.png)